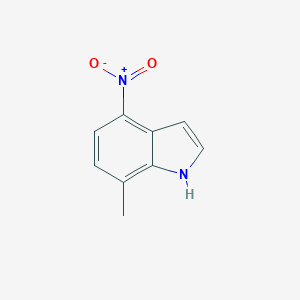

7-methyl-4-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-8(11(12)13)7-4-5-10-9(6)7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDQJLNWTYACPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611426 | |

| Record name | 7-Methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10553-07-8 | |

| Record name | 7-Methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Elucidation of 7 Methyl 4 Nitro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and nitrogen environments within 7-methyl-4-nitro-1H-indole.

¹H NMR Spectral Interpretation (Chemical Shifts, Coupling Constants, Spin Systems)

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. For a related compound, 7-nitroindole-2-carbohydrazide, the proton on the indole (B1671886) nitrogen (NH) appears as a broad singlet far downfield, around 11.25 ppm, due to its acidic nature. arabjchem.org Aromatic protons on the benzene (B151609) ring typically appear between 7.0 and 8.5 ppm. In the case of 7-nitroindole (B1294693) derivatives, the proton at position 5 (H-5) is observed as a triplet, while the protons at positions 4 (H-4) and 6 (H-6) appear as doublets of doublets, reflecting their coupling to adjacent protons. arabjchem.org The methyl group protons at position 7 would be expected to appear as a singlet in the upfield region, typically around 2.3-2.5 ppm. rsc.org

A representative, though not identical, ¹H NMR dataset for a substituted 7-nitroindole derivative is presented below:

Interactive Data Table: Representative ¹H NMR Data for a 7-Nitroindole Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 12.42 | s (singlet) | - |

| H-6 | 8.38 | dd | 8.5, 2.1 |

| H-4 | 8.27 | dd | 8.5, 2.1 |

| H-5 | 7.37 | t | 8.5 |

| H-3 | 7.58 | d | 1.9 |

| CH₃ | 2.36 | s | - |

| (Data adapted from a similar structure, (3,5-Dimethylpyrazol-1-yl)(7-nitro-1H-indol-2-yl)ketone) arabjchem.org |

¹³C NMR Spectral Analysis (Chemical Shifts, Quaternary Carbons)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Aromatic carbons in nitroindole derivatives typically resonate between 110 and 140 ppm. rsc.org The carbon bearing the nitro group (C-4) and the carbons of the pyrrole (B145914) ring fusion (C-3a and C-7a) are quaternary and their signals are crucial for confirming the substitution pattern. The methyl carbon (C-CH₃) is expected to have a signal in the highly shielded upfield region, often below 20 ppm. rsc.orgrsc.org

Interactive Data Table: Representative ¹³C NMR Data for a 7-Nitroindole Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 138.5 |

| C-3 | 114.9 |

| C-3a | 132.2 |

| C-4 | 126.8 |

| C-5 | 123.2 |

| C-6 | 114.0 |

| C-7 | 136.0 |

| C-7a | 138.9 |

| CH₃ | 13.2 |

| (Data adapted from a similar structure, (3,5-Dimethylpyrazol-1-yl)(7-nitro-1H-indol-2-yl)ketone) arabjchem.org |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons on the aromatic ring (H-5, H-6). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (¹H-¹³C), allowing for the definitive assignment of protonated carbons. libretexts.orgcolumbia.edu For instance, it would link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations. researchgate.netresearchgate.net This would be instrumental in assigning the quaternary carbons by observing correlations from protons to non-protonated carbons. For example, the methyl protons (H-C7) would show an HMBC correlation to the C-7 and C-6 carbons, and the NH proton would show correlations to C-2, C-3, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons. ipb.ptresearchgate.net A NOESY experiment could show a correlation between the methyl protons at C-7 and the H-6 proton, confirming their spatial closeness.

Nitrogen-15 (¹⁵N) NMR Spectroscopy for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, though less common due to lower sensitivity, provides direct insight into the electronic environment of nitrogen atoms. huji.ac.il In this compound, two distinct nitrogen signals would be expected. The indole nitrogen (N-1) would appear in a characteristic chemical shift range for pyrrole-type nitrogens, while the nitro group nitrogen (N-4) would resonate at a significantly different, more downfield chemical shift. nmr-bio.comresearchgate.net This technique is invaluable for distinguishing between different nitrogen environments within a molecule, such as the two nitrogens in the title compound. huji.ac.il

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The spectrum is characterized by several key absorption bands. dergipark.org.tr

N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the indole N-H group. ijates.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

NO₂ Stretches: The nitro group gives rise to two very strong and characteristic bands. The asymmetric stretching vibration (νₐₛNO₂) appears in the 1550–1500 cm⁻¹ region, and the symmetric stretching vibration (νₛNO₂) is found in the 1355–1315 cm⁻¹ region. esisresearch.org These are often the most intense and diagnostic peaks in the spectrum.

C=C Stretches: Aromatic ring C=C stretching vibrations produce several bands of variable intensity in the 1600–1450 cm⁻¹ region.

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of absorptions from C-H bending, C-N stretching, and other skeletal vibrations that are unique to the molecule. scholarsresearchlibrary.com

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 2970 | Medium-Weak |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1315 - 1355 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| Indole N-H | Out-of-plane bend | ~620 | Medium |

| (Data compiled from general spectroscopic principles and analysis of similar compounds) ijates.comesisresearch.org |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a vital analytical technique, offering complementary information to infrared (IR) spectroscopy for the vibrational analysis of molecular structures. While direct experimental Raman spectra for this compound are not widely published, the expected spectral features can be inferred from studies on related indole derivatives and through computational methods. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which are often weak or silent in IR spectra.

For the this compound molecule, key Raman bands would be anticipated for the indole ring, methyl group, and nitro group vibrations. The indole ring itself would exhibit characteristic C-C stretching, C-H in-plane bending, and ring breathing modes. The C-H stretching vibrations of the methyl group and the aromatic ring are expected in the high-frequency region (typically 2900-3100 cm⁻¹). The symmetric stretching of the nitro (NO₂) group, typically appearing in the 1300-1360 cm⁻¹ region, is expected to produce a strong band in the Raman spectrum.

In the absence of experimental data, Density Functional Theory (DFT) calculations are commonly employed to predict vibrational frequencies and Raman activities with a high degree of accuracy. researchgate.netmdpi.com Methods like B3LYP with appropriate basis sets (e.g., 6-311+G**) can model the Raman spectrum, aiding in the assignment of vibrational modes observed in experimental spectra of analogous compounds. worldscientific.com For instance, studies on similar heterocyclic compounds show a good correlation between DFT-predicted wavenumbers and experimental FT-Raman data, making it a reliable tool for structural elucidation. scialert.netgazi.edu.tr

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The indole ring system is a well-known chromophore, and its absorption spectrum is highly sensitive to the nature and position of substituents. The introduction of a nitro group (-NO₂) at the C4 position and a methyl group (-CH₃) at the C7 position of the indole scaffold in this compound significantly modulates its electronic properties.

The electronic spectrum of indole is characterized by π → π* transitions. rsc.org The presence of the strongly electron-withdrawing nitro group in conjugation with the indole ring system is expected to cause a significant bathochromic (red) shift in the absorption maximum compared to unsubstituted indole. This is because the nitro group extends the conjugated system and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. nih.govfiveable.me Studies on 4-nitroindole (B16737) confirm that it is a visible chromophore with a red-shifted absorption spectrum. nih.gov

Conversely, the methyl group at the C7 position is an electron-donating group, which tends to cause a slight hypsochromic (blue) shift or a minor bathochromic shift depending on its position and interaction with other substituents. In this compound, the dominant effect on the absorption wavelength is dictated by the powerful electron-withdrawing nitro group. The resulting molecule is expected to absorb light at longer wavelengths, potentially in the near-visible or visible region. The transitions observed are typically broad due to the variety of vibrational and rotational states associated with the electronic energy levels. uni-muenchen.de Analysis of related nitro-substituted aromatic compounds shows that the spectra are characterized by weak n→π* transitions at longer wavelengths and more intense π→π* transitions at shorter wavelengths. uni-muenchen.de

| Compound | Key Substituent | Expected Spectroscopic Effect | Reference |

| 4-Nitroindole | 4-NO₂ | Significant bathochromic shift | nih.gov |

| Substituted Indoles | Electron-withdrawing group | Red-shift in absorption | rsc.org |

| Substituted Indoles | Electron-donating group | Modulates absorption, often minor shift | fiveable.me |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, which has a molecular formula of C₉H₈N₂O₂, HRMS can confirm this composition with high confidence.

The theoretical exact mass of the neutral molecule [M] is calculated by summing the masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074, O=15.994915). For C₉H₈N₂O₂, the calculated monoisotopic mass is 176.0586 g/mol . In techniques like Electron Ionization (EI), the molecular ion [M]⁺˙ would be observed. In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is commonly detected.

Experimental HRMS data for an isomer, 5-methyl-4-nitroindole, which has the same molecular formula, shows a found mass of 176.0579 for the molecular ion [M]⁺˙, which is in excellent agreement with the calculated value of 176.0586. uni-muenchen.de Similarly, HRMS analysis of related nitroindoles using ESI found an [M+H]⁺ ion at m/z 177.0657, consistent with the calculated value of 177.0659 for C₉H₉N₂O₂. rsc.org This level of accuracy, typically within 5 ppm, allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

| Ion Type | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| [M]⁺˙ | C₉H₈N₂O₂ | 176.0586 | 176.0580 | uni-muenchen.declockss.org |

| [M+H]⁺ | C₉H₉N₂O₂ | 177.0659 | 177.0657 | rsc.org |

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, detailed analysis of closely related structures, such as derivatives of 5-methyl-7-nitro-1H-indole and other nitroindoles, provides a clear picture of the expected molecular geometry and conformation. iucr.orgnih.gov

The indole ring system itself is inherently planar. iucr.org In the crystal structure of a 5-methyl-7-nitro-1H-indole derivative, the fused five- and six-membered rings were found to be essentially planar, with a maximum deviation from the mean plane of only 0.006 Å. iucr.org This planarity is a characteristic feature of the indole core. uky.edu

The precise metrical parameters of this compound can be reliably predicted by examining crystallographic data from analogous compounds. mdpi.com The bond lengths and angles within the indole core are expected to conform to those of a typical aromatic heterocyclic system, though they will be subtly influenced by the electronic effects of the substituents. vulcanchem.comnih.gov

Bond Lengths: The C-C bond lengths within the benzene portion of the indole ring will be in the aromatic range (approx. 1.36–1.42 Å). The C-N bonds in the pyrrole ring will exhibit partial double-bond character. The strong electron-withdrawing nature of the nitro group is known to affect adjacent bond lengths. For example, the C4-N(nitro) bond length is expected to be around 1.45-1.47 Å, and the N-O bonds of the nitro group will be approximately 1.22 Å.

Bond Angles: The internal bond angles of the fused rings will be close to the ideal 108° for a five-membered ring and 120° for a six-membered ring, with some distortion to accommodate the fusion. The C-N-O and O-N-O angles of the nitro group will be approximately 118° and 124°, respectively.

Table of Representative Bond Parameters from Analogous Nitroindole Structures

| Parameter | Atoms Involved | Typical Value | Reference |

| Bond Length (Å) | C-C (aromatic) | 1.36 - 1.42 | nih.gov |

| C-N (pyrrole) | ~1.37 | mdpi.com | |

| C-N (nitro) | ~1.46 | ||

| N-O (nitro) | ~1.22 | ||

| Bond Angle (°) | C-N-C (pyrrole) | ~108 | mdpi.com |

| O-N-O (nitro) | ~124 | ||

| Dihedral Angle (°) | Pyrrole Ring / Benzene Ring | < 2.0 | iucr.org |

| Nitro Group / Indole Ring | < 10.0 |

Investigation of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The molecular structure of this compound contains key functional groups that are prime candidates for forming significant intermolecular contacts: the indole N-H group, the aromatic π-system, and the nitro group. The indole N-H group typically acts as a hydrogen bond donor. wikipedia.org The nitro group, with its electronegative oxygen atoms, is a strong hydrogen bond acceptor.

In the crystal structures of analogous compounds, such as derivatives of 5-methyl-7-nitro-1H-indole, N—H⋯O hydrogen bonds are observed to be a dominant feature. iucr.org These interactions often lead to the formation of centrosymmetric dimers, creating stable, repeating supramolecular synthons. iucr.org For instance, in the crystal structure of (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, supramolecular dimers are formed through N—H⋯O hydrogen bonds, which are further organized into a three-dimensional network by C—H⋯O contacts and π–π interactions. iucr.org

The presence of the methyl group at the 7-position and the nitro group at the 4-position can introduce specific steric and electronic influences on the crystal packing. The methyl group can introduce steric hindrance that may affect how molecules approach each other, while the electron-withdrawing nature of the nitro group influences the electronic properties of the indole ring system. vulcanchem.com

A summary of the likely intermolecular interactions and hydrogen bonds based on related structures is presented below.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Common Motifs |

| Strong Hydrogen Bond | Indole N-H | Nitro O | Centrosymmetric dimers |

| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Nitro O, Indole π-system | Extended networks |

| π–π Stacking | Indole Ring | Indole Ring | Offset or parallel stacking |

The combination of these strong and weak hydrogen bonds, along with π–π stacking, likely results in a densely packed and stable three-dimensional crystalline network for this compound.

Computational and Theoretical Investigations of 7 Methyl 4 Nitro 1h Indole

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations would be performed using a software package like Gaussian, with a specific functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)) chosen to provide a good balance of accuracy and computational efficiency for this type of molecule. tandfonline.comrsc.org

Geometry Optimization and Conformational Search

The first step in a computational study is to find the most stable three-dimensional structure of the molecule. A conformational search would be performed to identify various possible spatial arrangements (conformers) of the methyl and nitro groups relative to the indole (B1671886) ring. Each of these conformers represents a local minimum on the potential energy surface.

Following the search, geometry optimization is carried out for each conformer. This process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached, corresponding to the lowest energy (most stable) structure. arxiv.org The optimized geometry provides key data such as bond lengths, bond angles, and dihedral angles. For a molecule like 7-methyl-4-nitro-1H-indole, this would reveal the planarity of the indole ring and the orientation of the substituent groups.

Vibrational Frequency Analysis and Comparison with Experimental FT-IR Data

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the frequencies of all fundamental vibrational modes of the molecule. The results are crucial for two reasons:

It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

It allows for the prediction of the molecule's infrared (IR) and Raman spectra. researchgate.netresearchgate.net

The calculated vibrational frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy. acs.org This comparison helps validate the accuracy of the computational model. Key vibrational modes for this compound would include the N-H stretch of the indole ring, C-H stretches of the methyl group and aromatic rings, and the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. tandfonline.comresearchgate.net

Electronic Structure Analysis

With a validated molecular structure, the electronic properties can be investigated in detail.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com

HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, while a small gap indicates that the molecule is more reactive. dntb.gov.ua Analysis would involve mapping the spatial distribution of the HOMO and LUMO across the molecule to identify the regions most likely to be involved in electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface.

Red/Yellow Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the nitro group and the π-system of the indole ring.

Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), which are favorable for nucleophilic attack. These would be expected near the hydrogen atom of the N-H bond.

The MEP map provides a comprehensive picture of the charge distribution and is a valuable guide to intermolecular interactions.

Natural Bonding Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. For example, it can measure the stabilization energy resulting from the delocalization of electron density from a filled bonding orbital to an empty antibonding orbital. In this compound, NBO analysis could quantify the electron-withdrawing effect of the nitro group and the electron-donating effect of the methyl group through charge transfer interactions within the molecular framework. bohrium.combohrium.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds within this compound. researchgate.net This method examines the topology of the electron density (ρ(r)) to characterize atomic interactions. researchgate.net Key to this analysis is the identification of bond critical points (BCPs), where the gradient of the electron density is zero. wiley-vch.de The properties of the electron density at these BCPs, such as its magnitude, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), classify the nature of the chemical bonds. mdpi.com

In this compound, QTAIM analysis can distinguish between different types of interactions:

Covalent Bonds: The bonds within the indole bicyclic system and the methyl group (C-C, C-N, C-H) are characterized by a high electron density at the BCP and a negative Laplacian (∇²ρ(r) < 0). This negative value indicates a concentration of electron density, which is typical of shared interactions.

Polar Covalent Bonds: The bonds within the nitro group (N-O) and the bond connecting it to the indole ring (C-N) exhibit significant covalent character but also polarity due to the difference in electronegativity. The electron density is high, but the bond path may show some curvature.

Closed-Shell Interactions: QTAIM can also identify weaker, non-covalent interactions, such as intramolecular hydrogen bonds, which are characterized by low electron density and a positive Laplacian (∇²ρ(r) > 0) at the BCP. researchgate.net For instance, potential weak interactions between a nitro-group oxygen and the hydrogen at position 5 could be quantified. The bond path is a line of maximum electron density that links the nuclei of two chemically bonded atoms. wiley-vch.de

The table below summarizes the expected QTAIM parameters for the primary bonds in this compound, based on typical values for similar functional groups.

| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |

| C=C (Aromatic) | ~0.30 - 0.33 | < 0 | < 0 | Covalent |

| C-N (Indole Ring) | ~0.28 - 0.31 | < 0 | < 0 | Covalent |

| C-N (Nitro Group) | ~0.25 - 0.29 | > 0 | < 0 | Polar Covalent |

| N-O (Nitro Group) | ~0.35 - 0.45 | > 0 | < 0 | Polar Covalent |

| C-H (Aromatic) | ~0.26 - 0.28 | < 0 | < 0 | Covalent |

| N-H (Indole) | ~0.30 - 0.34 | < 0 | < 0 | Covalent |

Theoretical Spectroscopy for Prediction and Validation

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. anu.edu.au This approach calculates the vertical excitation energies, which correspond to the absorption maxima (λ_max). tandfonline.com For molecules with potential charge-transfer characteristics, such as this compound, the choice of functional is critical. acs.org Functionals like CAM-B3LYP are often employed as they provide a more balanced description of both local and charge-transfer excited states. researchgate.netresearchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions. growingscience.com The presence of the electron-donating methyl group and the electron-withdrawing nitro group on the indole scaffold can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character, involving electron delocalization from the methyl-indole system (donor) to the nitro group (acceptor), typically results in a red-shift (a shift to longer wavelengths) of the absorption bands. nih.gov

Computational models often include a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent environment on the electronic transitions, which can be significant. d-nb.info

| Transition Type | Typical Calculated Wavelength (λ_max) | Oscillator Strength (f) | Contributing Orbitals |

| π → π | ~350-450 nm | High (>0.1) | HOMO → LUMO |

| n → π | ~450-550 nm | Low (<0.01) | HOMO-1 → LUMO |

| π → π* (ICT) | ~400-500 nm | Moderate to High | HOMO → LUMO+1 |

Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for the accurate prediction of NMR chemical shifts. researchgate.net This method, typically paired with DFT (e.g., at the B3LYP/6-311++G(d,p) level), calculates the isotropic magnetic shielding tensors for each nucleus. researchgate.netnih.gov These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). dergipark.org.tr

For this compound, GIAO calculations can predict both ¹H and ¹³C chemical shifts. The accuracy of these predictions is valuable for assigning experimental spectra and confirming the molecular structure. mdpi.commodgraph.co.uk The predicted shifts are sensitive to the electronic environment of each nucleus. For example:

The protons and carbons of the aromatic rings are influenced by ring currents and the electronic effects of the methyl and nitro substituents.

The nitro group, being strongly electron-withdrawing, is expected to cause a downfield shift (higher ppm) for nearby nuclei, particularly H5 and C5.

The methyl group protons (C7-CH₃) will appear in the typical alkyl-aromatic region.

The indole N-H proton is expected to be significantly downfield.

The following table provides representative, theoretically predicted NMR chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 7.35 | 125.5 |

| C3 | 6.80 | 103.0 |

| C3a | - | 128.0 |

| C4 | - | 140.0 |

| C5 | 7.90 | 118.0 |

| C6 | 7.20 | 122.0 |

| C7 | - | 121.0 |

| C7a | - | 135.0 |

| N1-H | 11.50 | - |

| C7-CH₃ | 2.55 | 16.5 |

Computational Reaction Mechanism Elucidation

Energetics of Potential Reaction Pathways for this compound

Computational chemistry provides essential tools for exploring the energetics of potential reactions involving this compound. cuny.edu By calculating the electronic energies of reactants, intermediates, transition states, and products, the feasibility of a reaction pathway can be determined. acs.org A common and important reaction for nitroaromatic compounds is the reduction of the nitro group to an amine.

Hypothetical Reaction: this compound → 7-methyl-4-amino-1H-indole

The table below shows a hypothetical energy profile for this reduction, illustrating how computational methods can quantify the thermodynamics of each step.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| 1 | This compound + Reductant | 0.0 (Reference) |

| TS1 | Transition state 1 | +25.5 |

| INT1 | Nitroso intermediate | +5.2 |

| TS2 | Transition state 2 | +15.0 |

| INT2 | Hydroxylamine intermediate | -10.8 |

| TS3 | Transition state 3 | +12.3 |

| 2 | 7-methyl-4-amino-1H-indole + Byproduct | -55.0 |

Transition State Characterization and Reaction Coordinate Analysis

The elucidation of a reaction mechanism requires the identification and characterization of transition states (TS), which are the energy maxima along a reaction pathway. beilstein-journals.org Computational methods are used to locate these first-order saddle points on the potential energy surface. A key feature of a computationally verified transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. beilstein-journals.org

For a reaction of this compound, such as the initial step in its reduction, a transition state search would be performed to locate the structure corresponding to the highest energy barrier. Once the TS is located and confirmed by frequency analysis, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the minimum energy path connecting the transition state to the corresponding reactant and product (or intermediate), thereby confirming that the located TS is the correct one for the process under investigation. beilstein-journals.org This analysis provides a detailed picture of the geometric and electronic changes that occur as the molecule transforms from reactant to product.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) represents a powerful computational approach to predict the physical, chemical, and reactivity properties of molecules based on their chemical structure. By establishing a mathematical correlation between molecular descriptors and an observed property, QSPR models can forecast the behavior of new or untested compounds, thereby saving time and resources in experimental research. For this compound and its analogs, QSPR studies are instrumental in understanding how structural modifications influence their characteristics.

Derivation and Interpretation of Chemical Descriptors for this compound and Analogs

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a compound like this compound, these descriptors are derived using computational chemistry methods, such as Density Functional Theory (DFT), and can be categorized into several classes. bohrium.com

Constitutional Descriptors: These are the simplest descriptors, derived directly from the molecular formula and connectivity. They include molecular weight, atom counts, and ring counts.

Topological Descriptors: These indices are derived from the 2D representation of the molecule and describe the branching and connectivity of atoms. Examples include the Wiener and Randic indices, which relate to molecular size and shape. researchgate.net

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic properties of the molecule. For this compound, the presence of the electron-withdrawing nitro group (-NO2) and the electron-rich indole ring makes these descriptors particularly important for understanding reactivity. Key quantum-chemical descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A low LUMO energy indicates a good electron acceptor (electrophile), while a high HOMO energy suggests a good electron donor (nucleophile). bohrium.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO orbitals is an indicator of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive. bohrium.com

Mulliken Atomic Charges: These values describe the distribution of electron charge among the atoms in the molecule, helping to identify potential sites for electrophilic or nucleophilic attack. bohrium.com

Molecular Electrostatic Potential (MEP): This property is mapped onto the electron density surface of the molecule to visualize the charge distribution. It helps in rationalizing and predicting intermolecular interactions.

The table below summarizes key descriptors that would be derived for this compound and its analogs in a typical QSPR study.

| Descriptor Class | Specific Descriptor | Information Encoded | Relevance to this compound |

| Constitutional | Molecular Weight | Mass of the molecule | Basic property for identification and correlation. |

| Number of Rings | Total number of cyclic structures | Defines the core indole scaffold. | |

| Topological | Wiener Index | Sum of distances between all pairs of atoms | Relates to molecular volume and boiling point. |

| Randic Indices | Branching of the carbon skeleton | Describes molecular shape and complexity. | |

| Quantum-Chemical | Energy of HOMO (EHOMO) | Electron-donating ability | Indicates susceptibility to electrophilic attack on the indole ring. |

| Energy of LUMO (ELUMO) | Electron-accepting ability | Influenced by the nitro group, indicates sites for nucleophilic attack. | |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A smaller gap signifies higher reactivity. bohrium.com | |

| Dipole Moment | Polarity and charge distribution | Influences solubility and intermolecular forces. | |

| Mulliken Charges | Partial charge on each atom | Identifies reactive atoms within the molecule. bohrium.com |

Predictive Modeling for Non-Biological Properties or Reactivity Trends

Once a set of descriptors has been calculated for a series of analog compounds, statistical methods are employed to build a predictive QSPR model. This model takes the form of a mathematical equation that links the descriptors (independent variables) to a specific property (dependent variable).

For this compound and its analogs, a primary application of QSPR is to predict reactivity trends. The electron-withdrawing nitro group significantly influences the electron density across the indole ring system, making certain positions more susceptible to chemical reactions. vulcanchem.com For instance, DFT calculations can predict sites prone to electrophilic or nucleophilic substitution.

A QSPR model for reactivity could be developed by correlating quantum-chemical descriptors with experimentally determined reaction rates or yields for a series of related indole derivatives. The goal is to create a statistically robust model capable of predicting the reactivity of new, unsynthesized analogs. researchgate.net

Consider a hypothetical QSPR study on the reactivity of substituted nitroindoles in a specific reaction. The model might reveal that the LUMO energy and the Mulliken charge on a particular carbon atom are the most significant predictors.

The resulting QSPR equation might look like this:

Reactivity = c₀ + (c₁ * ELUMO) + (c₂ * qC4)

Where:

Reactivity is the predicted property (e.g., reaction rate constant).

ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.

qC4 is the Mulliken charge on the carbon atom at position 4.

c₀, c₁, and c₂ are coefficients determined by the statistical regression analysis.

The table below illustrates hypothetical data from such a predictive model for a series of indole analogs, showcasing how calculated descriptors could be used to predict a reactivity trend.

| Compound | Substituent (X) at C5 | ELUMO (eV) | Mulliken Charge at C4 | Predicted Reactivity (Arbitrary Units) |

| 1 | -H | -1.85 | +0.150 | 5.5 |

| 2 | -Cl | -1.95 | +0.155 | 6.2 |

| 3 | -OCH₃ | -1.78 | +0.142 | 4.9 |

| 4 | -CN | -2.10 | +0.165 | 7.1 |

| This compound | (Reference) | -2.05 | +0.160 | 6.8 |

This predictive modeling approach allows chemists to computationally screen virtual libraries of compounds and prioritize the synthesis of molecules with desired properties, accelerating the discovery and optimization process.

Chemical Reactivity and Transformation of 7 Methyl 4 Nitro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

Electrophilic aromatic substitution is a cornerstone of indole chemistry. In an unsubstituted indole molecule, the C3 position is the most reactive site for electrophilic attack, being approximately 10¹³ times more reactive than benzene (B151609). wikipedia.org This high reactivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate formed during the substitution at C3. bhu.ac.in If the C3 position is occupied, electrophilic substitution typically occurs at the C2 position, and if both C2 and C3 are blocked, the attack may be directed to the C6 position on the benzene ring. bhu.ac.in

In 7-methyl-4-nitro-1H-indole, the regioselectivity of electrophilic substitution is complex. The molecule is subject to competing electronic effects.

Nitro Group (-NO₂): The nitro group at the C4 position is a powerful deactivating group. It withdraws electron density from the entire bicyclic system through both inductive and resonance effects, reducing the nucleophilicity of the ring and thus its reactivity towards electrophiles. evitachem.comvulcanchem.com This deactivation applies to both the benzene and pyrrole (B145914) portions of the indole core.

Methyl Group (-CH₃): The methyl group at the C7 position is a weak activating group, donating electron density through hyperconjugation and inductive effects. vulcanchem.com However, its influence is significantly overshadowed by the deactivating effect of the nitro group.

The combination of these groups results in a significantly deactivated indole system. While electrophilic substitution is less favorable than in unsubstituted indole, any potential reaction would likely still target the pyrrole ring (C2 and C3 positions) as it is generally more reactive than the deactivated benzene ring. evitachem.com However, it is crucial to note that the strongly acidic conditions often required for electrophilic substitutions (e.g., nitration with mixed acids) can lead to the acid-catalyzed polymerization of the indole ring, presenting a significant synthetic challenge. bhu.ac.in

Indole is a very weak base, with a pKa of approximately -3.5 to -3.6 for its conjugate acid. bhu.ac.inwikipedia.org Unlike many amines, the lone pair of electrons on the nitrogen atom is delocalized as part of the 10 π-electron aromatic system, making it unavailable for protonation. wikipedia.org Consequently, protonation under strongly acidic conditions does not occur at the nitrogen (N1) but rather at the carbon atom C3. wikipedia.org This C3-protonation yields a thermodynamically more stable 3H-indolium cation, which preserves the aromaticity of the fused benzene ring. bhu.ac.in

The presence of the strong electron-withdrawing nitro group at the C4 position further diminishes the basicity of this compound compared to the parent indole. This substituent reduces the electron density across the ring system, making the molecule even less likely to accept a proton.

Regioselectivity Influenced by Methyl and Nitro Substituents

Nucleophilic Reactions

While the electron-rich nature of the indole nucleus makes it generally unreactive towards nucleophiles, the presence of a strong electron-withdrawing group like the nitro group can facilitate nucleophilic attack. One important reaction for nitroaromatic compounds is Vicarious Nucleophilic Substitution (VNS), which allows for the substitution of hydrogen atoms. It is plausible that this compound could undergo VNS reactions, likely at the C5 position, which is ortho to the activating nitro group. beilstein-journals.org

Additionally, like other indoles, this compound can act as a weak acid. In the presence of a very strong base, the N-H proton can be removed to form an N-metallated indole derivative. bhu.ac.in This resulting indolide anion is a potent nucleophile and can react with various electrophiles at either the nitrogen or the C3 position. bhu.ac.in

Oxidation Processes

The indole ring system can be susceptible to oxidation. The C2-C3 double bond of the pyrrole ring is a common site for oxidative cleavage, which can be achieved using reagents like ozone or sodium periodate. bhu.ac.in Furthermore, the methyl group at the C7 position can be oxidized to a corresponding aldehyde or carboxylic acid under the influence of strong oxidizing agents. evitachem.com

Reduction Reactions

Reduction reactions offer a powerful method for transforming the functional groups of this compound. While the indole ring itself is generally resistant to reduction by common nucleophilic reducing agents like sodium borohydride, the nitro group is readily reduced. bhu.ac.in

The most significant and synthetically useful reduction of this compound is the conversion of the C4-nitro group to a 4-amino group, yielding 7-methyl-1H-indol-4-amine. This transformation is fundamental as it converts a strongly deactivating, electron-withdrawing group into a strongly activating, electron-donating amino group, drastically altering the molecule's electronic properties and chemical reactivity. masterorganicchemistry.com A wide array of reagents and conditions can accomplish this reduction with high efficiency. organic-chemistry.orggoogle.comacs.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reaction Type | Reagents | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Hydrogen gas atmosphere, various solvents (e.g., ethanol (B145695), ethyl acetate) |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl, SnCl₂ | Acidic aqueous or alcoholic solutions |

| Transfer Hydrogenation | Hydrazine (B178648) Hydrate (N₂H₄·H₂O) with Raney Ni or Pd/C | Alcoholic solvent, often heated |

| Metal-Free Reduction | HSiCl₃ with a tertiary amine | Mild conditions, tolerates many functional groups organic-chemistry.org |

Reduction of the Indole Ring (Pyrrole vs. Benzene Moiety)

The reduction of the indole ring system presents a challenge of selectivity between the pyrrole and benzene moieties. The electron-rich pyrrole ring is generally more susceptible to electrophilic attack, while the benzene ring's aromaticity makes it relatively stable. nih.gov However, under certain reductive conditions, the benzene portion of the indole nucleus can be preferentially reduced. For instance, lithium in liquid ammonia (B1221849) (a Birch-type reduction) can reduce the benzene ring of indole to afford 4,7-dihydroindole as the major product. bhu.ac.in In contrast, reduction of the pyrrole ring to yield an indoline (B122111) structure is typically achieved using acidic reagents such as zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid. bhu.ac.in

The presence of the nitro group at C-4 significantly influences the reactivity of the benzene ring. Electron-withdrawing groups like the nitro group generally make the aromatic ring more susceptible to nucleophilic attack and can alter the regioselectivity of reductions. While specific studies on the selective reduction of the benzene versus the pyrrole ring in this compound are not extensively detailed in the provided search results, the general principles of indole chemistry suggest that the choice of reducing agent and reaction conditions would be critical in determining the outcome.

It is also important to consider the potential for the nitro group itself to be reduced under these conditions, which is a common transformation for nitroarenes. rsc.org The reduction of a nitro group on an aromatic ring is often a facile process and can compete with or precede the reduction of the aromatic ring itself.

Cycloaddition Reactions (e.g., [3+2] cycloadditions of nitroindoles)

Cycloaddition reactions provide a powerful tool for the construction of complex heterocyclic systems from simpler precursors. While the specific participation of this compound in cycloaddition reactions is not explicitly detailed, the reactivity of related nitroindoles in such transformations offers valuable insights.

For example, N-substituted 3-nitroindoles have been shown to participate in [3+2] cycloaddition reactions with diazoacetonitrile, promoted by cesium fluoride (B91410) (CsF), to yield cyanopyrazolo[4,3-b]indoles after the elimination of the nitro group. rsc.org This suggests that the nitro-substituted indole can act as a dienophile or dipolarophile in cycloaddition reactions.

Furthermore, a regioselective and atom-economical synthesis of 3-aroyl-N-hydroxy-5-nitroindoles has been achieved through the cycloaddition of 4-nitronitrosobenzene with conjugated terminal alkynones. jove.comnih.gov This reaction proceeds without a catalyst and demonstrates excellent regioselectivity. nih.gov While this example involves a nitrosobenzene (B162901) rather than a nitroindole, it highlights the utility of nitro-aromatic compounds in building indole structures via cycloaddition pathways.

Indoles substituted with electron-withdrawing groups, such as a nitro group, can undergo various cycloaddition reactions, including 1,3-dipolar cycloadditions and Diels-Alder reactions, leading to the formation of diverse pyrroloindoles and carbazoles. researchgate.net The electron-withdrawing nature of the nitro group in this compound would likely enhance its reactivity as a dienophile in Diels-Alder reactions.

Structure Reactivity and Structure Property Relationships of 7 Methyl 4 Nitro 1h Indole and Its Analogs Non Biological Focus

Electronic Effects of Methyl and Nitro Substituents on Indole (B1671886) Reactivity

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic substitution, primarily at the C3 position. The substituents at the 4- and 7-positions modify this inherent reactivity through electronic effects.

Nitro Group (-NO₂): The nitro group at the C4 position is a strong electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). This significantly deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. Its presence enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic substitution reactions. vulcanchem.com Theoretical studies on nitroindoles confirm the large deactivating effect of the -NO₂ group, particularly at the ortho and para positions relative to its location. acs.org In the case of 3-nitroindoles, this electron-withdrawing character has been exploited in a variety of dearomatization reactions with electron-rich species. researchgate.net

Methyl Group (-CH₃): The methyl group at the C7 position is an electron-donating group, primarily through an inductive effect (+I) and hyperconjugation. This effect slightly increases the electron density of the benzene ring. However, its influence is generally less pronounced than the powerful deactivating effect of the nitro group. In syntheses involving substituted indoles, electron-donating groups can enhance the nucleophilicity of the indole ring, which can lead to higher yields in certain reactions, such as Michael additions. rsc.org

The combination of a powerful electron-withdrawing group and a weak electron-donating group on the benzene ring of the indole core creates a complex electronic environment. The deactivating effect of the nitro group at C4 generally dominates, making electrophilic substitution on the benzene ring difficult. The inherent nucleophilicity of the C3 position in the pyrrole (B145914) ring, however, remains a key feature of its reactivity.

Steric Hindrance and its Impact on Reaction Pathways and Selectivity

Steric hindrance plays a crucial role in directing the outcomes of chemical reactions. In 7-methyl-4-nitro-1H-indole, the methyl group at the C7 position, adjacent to the indole nitrogen (N1) and the C6 position, imposes significant steric bulk.

This steric hindrance can:

Influence Regioselectivity: In reactions involving substitution on the benzene ring, the bulky 7-methyl group can hinder attack at the adjacent C6 position. mdpi.com Similarly, for reactions involving the indole nitrogen, such as N-alkylation or the attachment of a directing group, the 7-substituent can decrease reaction rates and yields. mdpi.com Studies on the C7 functionalization of indoles have noted that steric hindrance is a significant challenge to overcome. nih.gov

Impact Reaction Efficiency: The synthesis of polysubstituted indoles can be sensitive to steric impediments. Protocols that show tolerance to substitution at the 7-position are particularly valuable. nih.gov In many catalytic processes, sterically hindered indoles, such as those substituted at the 2- or 7-position, exhibit lower reactivity or fail to react altogether. rsc.orgmdpi.com For instance, in some transition metal-catalyzed couplings, ortho-substituents can lead to decreased yields due to steric hindrance. mdpi.com

The balance between electronic effects and steric hindrance is critical. For example, in the synthesis of 3-substituted indoles, electronic effects were found to have a higher impact on reaction efficiency than steric hindrance in some cases. rsc.org However, for reactions specifically targeting the C7 position or the indole nitrogen, the steric bulk of the 7-methyl group is a primary consideration.

Correlation of Molecular Structure with Spectroscopic Signatures

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR: Protons on the aromatic ring are significantly affected. The strong electron-withdrawing nitro group at C4 will cause a downfield shift (to higher ppm values) for adjacent protons, particularly H5. The methyl group protons at C7 would appear as a singlet in the typical alkyl region. For the related 7-nitro-1H-indole-3-carboxylic acid, the proton at C6 appears at 8.50 ppm and the proton at H4 at 8.18 ppm, demonstrating the significant deshielding effect of the nitro group on neighboring protons. acs.org

¹³C NMR: The carbon atom attached to the nitro group (C4) would be shifted significantly downfield. For comparison, in a related compound, the nitro-bearing carbon was predicted to be around δ ~140 ppm, while the methyl carbon would be around δ ~20 ppm. vulcanchem.com

Interactive Data Table: Predicted NMR Chemical Shifts for Substituted Indoles

| Compound/Fragment | Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Influencing Factors | Citation |

| 6-Methyl-4-nitro-1H-indole | Methyl Protons | ¹H | ~2.4 | Electron-donating CH₃ group | vulcanchem.com |

| 6-Methyl-4-nitro-1H-indole | Aromatic Protons | ¹H | 7.2–8.1 | Combination of -NO₂ and -CH₃ effects | vulcanchem.com |

| 7-Nitro-1H-indole-3-carboxylic acid | H6 | ¹H | 8.50 | Deshielding by adjacent -NO₂ group | acs.org |

| 7-Nitro-1H-indole-3-carboxylic acid | H4 | ¹H | 8.18 | Deshielding by adjacent -NO₂ group | acs.org |

| 6-Methyl-4-nitro-1H-indole | C-NO₂ | ¹³C | ~140 | Strong deshielding by -NO₂ group | vulcanchem.com |

| 6-Methyl-4-nitro-1H-indole | C-CH₃ | ¹³C | ~20 | Shielding by -CH₃ group | vulcanchem.com |

UV-Vis Absorption Spectroscopy: The absorption of UV-visible light by indole and its derivatives corresponds to π-π* electronic transitions. The position of the maximum absorption (λ_max) is affected by substituents.

Nitro Group: The electron-withdrawing nitro group, when in conjugation with the indole ring, typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the stabilization of the excited state. Studies on other nitro-phenyl substituted indoles show they possess a highly dipolar excited state. rsc.org

Methyl Group: An electron-donating methyl group generally causes a slight bathochromic shift, although its effect is much weaker compared to the nitro group.

Diastereoselectivity and Enantioselectivity in Reactions Involving this compound

Diastereoselectivity and enantioselectivity are critical concepts in stereoselective synthesis, referring to the preferential formation of one diastereomer or one enantiomer, respectively. While specific studies detailing stereoselective reactions with this compound as a substrate are not prevalent in the searched literature, the principles can be inferred from reactions involving other substituted indoles.

Diastereoselectivity: Diastereoselectivity often arises in reactions where a new stereocenter is formed in a molecule that already contains a stereocenter. For example, the oxidation of chiral tryptophan derivatives (which have a stereocenter in the side chain) can proceed with diastereoselectivity. nih.gov If this compound were to be functionalized with a chiral auxiliary or react with a chiral reagent, diastereomeric products could be formed.

Enantioselectivity: Enantioselective reactions involve the creation of a chiral product from an achiral starting material, typically using a chiral catalyst or reagent. There are numerous examples of highly enantioselective and diastereoselective reactions on the indole core, such as iridium-catalyzed allylic alkylations rsc.orgnih.gov and organocatalytic cycloadditions. bohrium.com These methods often create multiple stereocenters with high control.

The steric and electronic properties of this compound would influence the outcome of such stereoselective transformations. The steric hindrance at the 7-position could impact the approach of a catalyst-reagent complex, potentially affecting both the yield and the level of stereoselectivity. mdpi.com For instance, in some enantioselective reactions, substituents at the 7-position of the indole have been shown to decrease the enantiomeric excess of the product due to steric hindrance. mdpi.com

Non Biological Applications and Potential of 7 Methyl 4 Nitro 1h Indole Derivatives

Advanced Materials Science Applications

The exploration of 7-methyl-4-nitro-1H-indole derivatives in materials science has led to the development of novel materials with specialized optical and polymeric properties.

Design of Nonlinear Optical (NLO) Materials based on Nitroindole Core

The inherent characteristics of the nitroindole core, specifically its push-pull electronic structure, make it a promising candidate for the development of nonlinear optical (NLO) materials. researchgate.net These materials are crucial for applications in optoelectronics, laser technology, and data storage. nih.govfrontiersin.org The design of high-performance NLO materials often involves creating molecules with significant charge transfer, and the nitro group (electron-withdrawing) and the indole (B1671886) nitrogen (electron-donating) within the this compound framework contribute to this effect.

Theoretical studies on various organic molecules have shown that the strategic placement of donor and acceptor groups, similar to the arrangement in nitroindoles, can lead to substantial first and second-order hyperpolarizability values, which are key indicators of NLO activity. nih.govnih.gov For instance, computational analyses of non-fullerene-based chromophores with donor-π-acceptor configurations have revealed their potential as efficient NLO materials. nih.gov The modification of acceptor moieties in such systems has been shown to significantly enhance their NLO properties. nih.gov While direct studies on this compound for NLO applications are not extensively detailed in the provided results, the fundamental principles of NLO material design strongly suggest its potential. The nitroindole scaffold is a key component in a variety of organic compounds being investigated for their NLO properties. ambeed.comsioc-journal.cnmdpi.com

Table 1: Key Parameters in NLO Material Design

| Parameter | Description | Relevance to this compound |

| Hyperpolarizability (β, γ) | A measure of the nonlinear response of a molecule to an applied electric field. Higher values indicate stronger NLO activity. | The push-pull nature of the nitroindole core is expected to lead to significant hyperpolarizability. |

| Intramolecular Charge Transfer (ICT) | The transfer of electron density from a donor to an acceptor group within the same molecule upon excitation. | The nitro group (acceptor) and the indole ring (donor) facilitate ICT, a key mechanism for NLO effects. researchgate.netnih.gov |

| Energy Gap (Egap) | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller energy gap can enhance NLO properties. | The electronic properties of the nitroindole system influence its HOMO-LUMO gap, which can be tuned by further derivatization. nih.gov |

Applications in Chemical Catalysis

The unique structural features of this compound and its derivatives make them attractive scaffolds for the development of new catalysts.

Use as Ligands in Metal-Catalyzed Reactions

Indole derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions. openmedicinalchemistryjournal.com The nitrogen atom of the indole ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex. This can influence the catalyst's activity, selectivity, and stability.

For instance, chiral indole-phosphine oxazoline (B21484) ligands have been synthesized and used in palladium-catalyzed allylic alkylation reactions. openmedicinalchemistryjournal.com While there are no specific examples in the provided search results of this compound being used as a ligand, its structure suggests potential in this area. The presence of the nitro group could modulate the electron density at the indole nitrogen, thereby affecting its coordination to a metal. The development of new ligands is a continuous effort in catalysis, and indole-based structures remain an area of active research. mdpi.comorgsyn.org

Development as Organocatalyst Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. sioc-journal.cn Indole and its derivatives have been investigated as scaffolds for the design of new organocatalysts. acs.org The indole NH group can act as a hydrogen bond donor, which is a key interaction in many organocatalytic transformations. mdpi.com

The functionalization of the indole core is crucial for developing effective organocatalysts. sioc-journal.cn The this compound scaffold provides distinct substitution patterns that can be exploited for this purpose. For example, the nitro group could be reduced to an amino group, which can then be further functionalized to create a chiral diamine or an aminourea, both of which are privileged structures in organocatalysis. mdpi.com Although the direct use of this compound as an organocatalyst is not documented in the provided results, the synthesis of various functionalized indole derivatives highlights the potential for creating new catalytic systems. nih.gov

Chemical Probes and Reagents for Organic Synthesis

Beyond its potential in materials and catalysis, this compound and its derivatives serve as valuable intermediates and building blocks in organic synthesis. The synthesis of various substituted nitroindoles is an active area of research, indicating their utility in creating more complex molecules. acs.orgorgsyn.orgarabjchem.org

For example, 5,7-dimethyl-4-nitroindole is used as an intermediate in chemical research for the synthesis of other indole compounds and in the preparation of fluorescent probes. The synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives has been achieved, showcasing the utility of nitroindoles in accessing phosphonylated indoles, which have potential applications in medicinal chemistry. researchgate.net Furthermore, the synthesis of various indole-3-carboxylates and other C3-functionalized indoles often starts from nitro-substituted precursors. nih.gov The reactivity of the nitro group allows for its conversion into other functional groups, such as amines, which opens up a wide range of synthetic possibilities. researchgate.net

Intermediates in Fine Chemical Synthesis

The strategic placement of activating and directing groups on a core molecular scaffold is a fundamental concept in organic synthesis. The this compound framework exemplifies this principle, serving as a versatile platform for the construction of more complex molecules. The electron-withdrawing nature of the nitro group at the C4 position, combined with the methyl group at C7 and the inherent reactivity of the indole ring, makes derivatives of this compound valuable intermediates in fine chemical synthesis. researchgate.net These intermediates act as building blocks, allowing for the systematic assembly of target compounds with desired functionalities.

Research has demonstrated the utility of substituted 7-nitroindoles as precursors for a variety of heterocyclic systems. A notable example is the synthesis of novel (pyrazol-1-yl)(7-nitro-1H-indol-2-yl)ketone derivatives. arabjchem.org This process highlights the role of 7-nitroindole (B1294693) derivatives as stable intermediates that can undergo sequential transformations. The synthesis begins with substituted ethyl 7-nitroindole-2-carboxylates, which are prepared via Fischer indolization of the corresponding o-nitrophenylhydrazones. arabjchem.org These carboxylate intermediates are then converted into 7-nitroindole-2-carbohydrazides through reaction with hydrazine (B178648) hydrate. The resulting carbohydrazides are crucial intermediates themselves, as they can be reacted with diketones, such as acetylacetone, to yield complex heterocyclic structures like pyrazolyl-substituted indoles. arabjchem.org

The multi-step synthesis from substituted ortho-nitroanilines to the final ketone derivatives underscores the importance of the 7-nitroindole core as a stable and manipulable intermediate throughout the reaction sequence. arabjchem.org The nitro group, while activating the ring for certain reactions, is often carried through several synthetic steps before potential further transformation, such as reduction to an amine, which opens pathways to yet another class of compounds. arabjchem.org

The following table summarizes the synthesis of various substituted 7-nitroindole intermediates and their conversion to the target pyrazolyl ketones, illustrating their role in building complex molecules. arabjchem.org

| Starting Material (Substituted o-Nitroaniline) | Intermediate 1 (Phenylhydrazone) | Intermediate 2 (Ethyl 7-nitroindole-2-carboxylate Derivative) | Intermediate 3 (7-Nitroindole-2-carbohydrazide Derivative) | Final Product ((Pyrazol-1-yl)(7-nitro-1H-indol-2-yl)ketone Derivative) |

|---|---|---|---|---|

| 2-Nitroaniline | Ethyl pyruvate (B1213749) 2-(2-nitrophenyl)hydrazone | Ethyl 7-nitroindole-2-carboxylate (61% yield) | 7-Nitroindole-2-carbohydrazide (48% yield) | (3,5-Dimethyl-1H-pyrazol-1-yl)(7-nitro-1H-indol-2-yl)ketone |

| 4-Methyl-2-nitroaniline | Ethyl pyruvate 2-(4-methyl-2-nitrophenyl)hydrazone | Ethyl 5-methyl-7-nitroindole-2-carboxylate (70% yield) | 5-Methyl-7-nitroindole-2-carbohydrazide (56% yield) | (3,5-Dimethyl-1H-pyrazol-1-yl)(5-methyl-7-nitro-1H-indol-2-yl)ketone |

| 4-Methoxy-2-nitroaniline | Ethyl pyruvate 2-(4-methoxy-2-nitrophenyl)hydrazone | Ethyl 5-methoxy-7-nitroindole-2-carboxylate (55% yield) | 5-Methoxy-7-nitroindole-2-carbohydrazide (56% yield) | (3,5-Dimethyl-1H-pyrazol-1-yl)(5-methoxy-7-nitro-1H-indol-2-yl)ketone |

The availability of various functionalized derivatives of this compound further expands its utility as a starting material for fine chemical synthesis. These compounds serve as key building blocks for medicinal chemistry and materials science research. The parent compound and its derivatives with carboxylic acid or carbonitrile groups at different positions on the indole ring are particularly useful for introducing the 7-methyl-4-nitro-indole motif into larger, more complex structures. bldpharm.comamadischem.comambeed.com

The following table lists some of the key derivatives of this compound that serve as intermediates in synthetic chemistry.

| Compound Name | CAS Number | Molecular Formula | Role as Intermediate |

|---|---|---|---|

| 4-Methyl-7-nitro-1H-indole | 289483-80-3 | C₉H₈N₂O₂ | Parent scaffold for further functionalization. avantorsciences.com |

| 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | 289483-79-0 | C₁₀H₈N₂O₄ | Precursor for amides, esters, and other carbonyl derivatives. amadischem.com |

| 4-Methyl-7-nitro-1H-indole-2-carbonitrile | 1956341-23-3 | C₁₀H₇N₃O₂ | Intermediate for the synthesis of amines, tetrazoles, and other nitrogen-containing heterocycles. bldpharm.com |

| (4-Methyl-7-nitro-1H-indol-2-yl)methanol | 1956321-88-2 | C₁₀H₁₀N₂O₃ | Provides a hydroxyl group for etherification or esterification reactions. |

| 4-Methyl-7-nitro-1H-indole-3-carboxylic acid | Not Available | C₁₀H₈N₂O₄ | A building block for compounds functionalized at the C3 position. ambeed.com |

The synthetic versatility of these intermediates is rooted in the principles of nucleophilic aromatic substitution and the reactivity of the indole nucleus, which allow for a wide range of chemical transformations. researchgate.net

Future Research Directions and Perspectives in 7 Methyl 4 Nitro 1h Indole Chemistry

Development of Novel and Highly Efficient Synthetic Pathways for Complex Nitroindole Architectures

The construction of the nitroindole framework has traditionally relied on classical methods, such as the direct nitration of indoles, which often suffer from harsh conditions and a lack of regioselectivity. rsc.orgrsc.org Future research is geared towards developing more sophisticated and efficient synthetic strategies that provide precise control over the molecular architecture, enabling the synthesis of complex polycyclic systems that are otherwise difficult to access.

Key future directions include:

Cascade and Domino Reactions: These reactions build molecular complexity in a single step by combining multiple transformations, avoiding costly purification of intermediates. rsc.org Cascade strategies employing cycloaddition reactions are particularly powerful for rapidly constructing polycyclic indoles from simple precursors. rsc.org

Palladium-Catalyzed Annulation: Modern organometallic chemistry offers powerful tools for ring formation. Palladium-catalyzed processes, such as the reductive N-heteroannulation of 2-nitrostyrenes, provide a flexible and relatively mild route to functionalized indoles. orgsyn.org Future work will likely expand the scope of metal-catalyzed C-H activation and cyclization strategies to forge intricate indole-based scaffolds. rsc.org

Cycloaddition Strategies: The electron-poor nature of the nitroindole system makes it an excellent substrate for cycloaddition reactions. acs.org Research into novel [3+2] and Diels-Alder type cycloadditions will continue to be a fruitful area for generating new heterocyclic systems fused to the indole (B1671886) core. rsc.orgresearchgate.net

Table 1: Emerging Synthetic Strategies for Complex Indole Scaffolds

| Synthetic Strategy | Description | Key Advantages | Relevant Compounds |

|---|---|---|---|

| Cascade Cycloadditions | Multi-reaction sequences where the product of one reaction is the substrate for the next, occurring in one pot. rsc.org | Rapid increase in molecular complexity, high atom economy, stereoselective. rsc.org | Polycyclic Indoles |

| Pd-Catalyzed Annulation | Formation of the indole ring via palladium-catalyzed cyclization of precursors like 2-nitrostyrenes. orgsyn.org | High flexibility, good functional group tolerance, mild reaction conditions. orgsyn.org | Functionalized Indoles |

| Dearomative Annulation | Reactions that disrupt the aromaticity of the nitroindole ring to form complex 3D structures. researchgate.net | Access to highly functionalized, three-dimensional molecular frameworks. researchgate.net | Spirocyclic Indolines |

Exploration of Less-Common Reactivity Modes and Reaction Mechanisms

The intrinsic nucleophilic character of the indole ring is well-documented. However, the presence of a strong electron-withdrawing nitro group, as in 7-methyl-4-nitro-1H-indole, can reverse this polarity, making the indole system electrophilic. acs.orgrsc.org This "umpolung" or reactivity reversal is a key area for future exploration.

Electrophilic Reactivity of Nitroindoles: The electrophilic nature of 3-nitroindoles has been exploited in reactions with electron-rich species, leading to novel C2-C3 functionalizations. researchgate.netrsc.org Future work will likely uncover new classes of nucleophiles that can react with nitroindoles, expanding the synthetic toolkit.

Dearomatization Reactions: Nitroindoles have become model substrates for dearomatization strategies. researchgate.netrsc.org These reactions convert the flat, aromatic indole into a three-dimensional indoline (B122111) structure, which is of great interest in medicinal chemistry. The development of new dearomative annulation reactions is a significant growth area. researchgate.net

Novel Catalytic Migrations: Unconventional reaction mechanisms, such as the rhodium-catalyzed migration of a nitro group during indole synthesis from β-nitro styryl azides, highlight the potential for discovering new transformations. nih.gov Investigating the mechanisms of such reactions can lead to the development of highly selective synthetic methods. nih.gov

Influence of Substituent Position: The position of the nitro group on the indole ring is critical in controlling reactivity and selectivity. For instance, in phase transfer-catalyzed aza-Michael additions, 4-nitroindole (B16737) provided products with good yields, whereas 7-substituted nitroindoles were found to be unreactive under the studied conditions. mdpi.com A deeper understanding of these electronic and steric effects will enable more predictable and rational reaction design.

Advanced In Situ Spectroscopic Characterization of Transient Intermediates

Many chemical transformations proceed through highly reactive, short-lived intermediates that are invisible to standard analytical techniques. acs.org A major frontier in chemical research is the direct observation and characterization of these transient species to gain a complete understanding of reaction mechanisms.

Future research in this area will rely on the application of sophisticated in situ characterization techniques:

Cryogenic Ion Trap Vibrational Spectroscopy: The combination of mass spectrometry with infrared photodissociation (IRPD) spectroscopy in a cryogenic ion trap allows for the acquisition of isomer-specific vibrational spectra of reaction intermediates, which can be unambiguously identified by comparison with computational predictions. acs.org

Stopped-Flow and Freeze-Quench Spectroscopy: For enzyme-catalyzed reactions or other rapid processes, stopped-flow optical absorption and rapid freeze-quench (RFQ) techniques can capture intermediates within milliseconds. nih.gov RFQ-Mössbauer spectroscopy, for example, has been used to identify O₂-bound ferrous species in heme-dependent dioxygenases that act on tryptophan. nih.gov

Advanced NMR and X-ray Methods: Techniques like solid-state NMR and X-ray absorption spectroscopy (XAS), including XANES and EXAFS, can provide structural and chemical information about catalyst surfaces and reactive intermediates under reaction conditions. rsc.org

Time-Resolved Spectroscopy: Ultrafast transient absorption spectroscopy can be used to study the dynamics of photo-induced processes, such as the ring-opening of photochromic indole derivatives, which generates transient zwitterionic intermediates. researchgate.net

The application of these methods to the reactions of this compound could provide unprecedented insight into the structures of species like rhodium nitrenoids or the intermediates formed during dearomatization reactions. nih.govchemrxiv.org

Deeper Integration of Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry has become an indispensable tool, moving beyond simple explanation to become a predictive engine for chemical reactivity and properties. smolecule.comvulcanchem.com For nitroindole systems, deeper integration of computational modeling is crucial for rational design.

Predicting Reactivity and Mechanisms: Quantum chemical calculations, particularly using Density Functional Theory (DFT), can model reaction pathways and predict the regioselectivity of reactions. smolecule.com For example, DFT studies on nitroindoles have elucidated how the nitro group stabilizes the highest occupied molecular orbital (HOMO) and lowers the lowest unoccupied molecular orbital (LUMO), reducing the energy gap and influencing electronic properties. smolecule.com

Structure-Activity Relationship Validation: In drug discovery, computational modeling is used to validate biological results by docking molecules into protein active sites and correlating binding modes with observed activity. nih.govresearchgate.net Molecular dynamics simulations can further predict the stability of nitroindole-enzyme complexes. vulcanchem.com

Machine Learning for Property Prediction: For applications like energetic materials, machine learning models trained on large datasets of nitro compounds can predict key properties like detonation velocity and impact sensitivity with high accuracy, guiding the synthesis of new materials. smolecule.com

Table 2: Computational Approaches in Nitroindole Chemistry

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating electronic structure and reaction mechanisms. smolecule.com | HOMO/LUMO energies, reaction energy barriers, regioselectivity. smolecule.com |

| Molecular Docking | Predicting binding modes of ligands in protein active sites. nih.govresearchgate.net | Binding affinity, protein-ligand interactions. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules over time. vulcanchem.com | Stability of ligand-protein complexes, conformational changes. vulcanchem.com |

| Machine Learning (ML) | Predicting physical or biological properties from molecular descriptors. smolecule.com | Detonation velocity, impact sensitivity, biological activity. smolecule.com |